5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that features a unique combination of thiophene, oxadiazole, and pyridinone moieties
Mechanism of Action
Target of Action
The primary targets of the compound “5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” are currently unknown. The compound is structurally similar to other 1,2,4-oxadiazole derivatives, which have been found to interact with a variety of targets, including acetylcholine receptors .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been found to interfere with the ribosome of nematodes, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other 1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways, such as those involving acetylcholine receptors .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other 1,2,4-oxadiazole derivatives have been found to have remarkable nematocidal activities against various nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Ataluren: A 1,2,4-oxadiazole used for the treatment of genetic disorders.
Uniqueness
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is unique due to its combination of thiophene, oxadiazole, and pyridinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-9-4-3-7(6-12-9)11-13-10(14-16-11)8-2-1-5-17-8/h1-6H,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDZUHXDQJZCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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